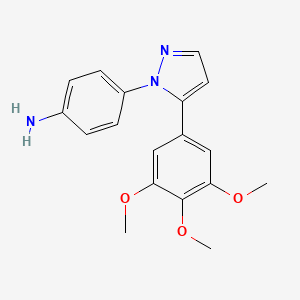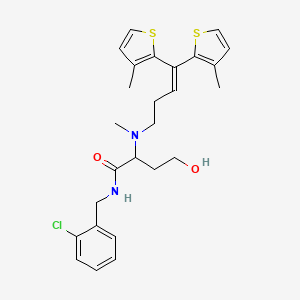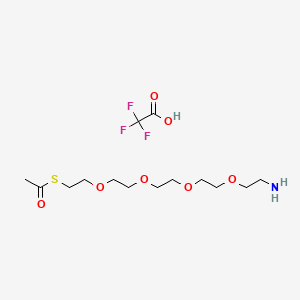![molecular formula C14H18Cl2N4OS B12405840 [(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea is a synthetic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antitubercular properties
Méthodes De Préparation
The synthesis of [(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with morpholine and a suitable aldehyde or ketone under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of [(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of microorganisms and cancer cells. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and cell division . Additionally, it can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea is unique due to its specific chemical structure and biological activities. Similar compounds include:
3-(3,4-dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties and used in agricultural applications.
N-morpholinyl-3-phenylthiourea: Studied for its antimicrobial activities.
Isoxazole carboxylic acid methyl ester-based thiourea derivatives: Investigated for their antitubercular properties.
These compounds share some structural similarities but differ in their specific applications and biological activities.
Propriétés
Formule moléculaire |
C14H18Cl2N4OS |
|---|---|
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea |
InChI |
InChI=1S/C14H18Cl2N4OS/c15-11-2-1-10(9-12(11)16)13(18-19-14(17)22)3-4-20-5-7-21-8-6-20/h1-2,9H,3-8H2,(H3,17,19,22)/b18-13+ |
Clé InChI |
LTKIRNWCTIDLSV-QGOAFFKASA-N |
SMILES isomérique |
C1COCCN1CC/C(=N\NC(=S)N)/C2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
C1COCCN1CCC(=NNC(=S)N)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



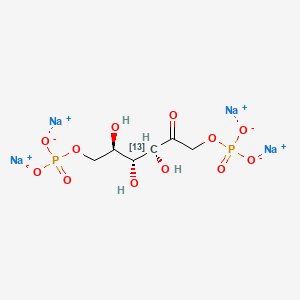

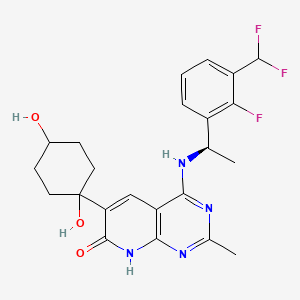
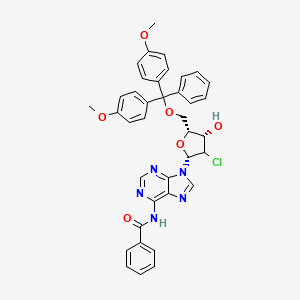
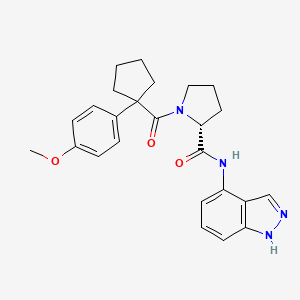


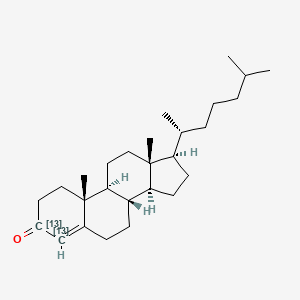
![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)

